Benperidol

D2 receptor binding antipsychotic potency receptor occupancy

Benperidol is the highest-potency neuroleptic on the European market with a D2 Ki of 0.027 nM—37-fold higher affinity than haloperidol. Ideal D2 antagonist reference for radioligand binding, cAMP assays, and receptor occupancy normalization. [18F]NMB PET tracer offers 200-fold D2/D3 selectivity vs. spiperone. IV benperidol causes less QTc prolongation than haloperidol (p=0.049). Unique anti-libidinal research tool for paraphilic disorders.

Molecular Formula C22H24FN3O2
Molecular Weight 381.4 g/mol
CAS No. 983-42-6
Cat. No. B3432227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenperidol
CAS983-42-6
Molecular FormulaC22H24FN3O2
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C22H24FN3O2/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-5,7-10,18H,3,6,11-15H2,(H,24,28)
InChIKeyFEBOTPHFXYHVPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benperidol (CAS 983-42-6): High-Potency Butyrophenone Neuroleptic — Procurement-Relevant Pharmacological and Clinical Profile


Benperidol (CAS 983-42-6) is a first-generation typical antipsychotic belonging to the butyrophenone chemical class, structurally and pharmacologically related to haloperidol . It functions primarily as a potent antagonist at dopamine D2 and D4 receptors, with additional moderate affinity for serotonin 5-HT2A receptors . Benperidol is distinguished by its exceptionally high neuroleptic potency — the highest among antipsychotics on the European market — exhibiting a chlorpromazine equivalency of 75–100, corresponding to approximately 150–200% of the per-dose potency of haloperidol . It has been marketed since 1966 and is approved in several European countries for the treatment of schizophrenia and related psychoses, and has also been used for the management of deviant hypersexual behavior .

Why Benperidol Cannot Be Interchanged with Haloperidol or Other Butyrophenones Solely on Class Membership


Although benperidol shares the butyrophenone scaffold with haloperidol, trifluperidol, and spiperone, clinically consequential pharmacological differences emerge from quantitative differences in receptor affinity, intrinsic efficacy, tissue distribution kinetics, and off-target profiles that preclude generic substitution . Benperidol exhibits an approximately 37-fold higher affinity for the dopamine D2 receptor (Ki = 0.027 nM) than haloperidol (Ki ≈ 1 nM), resulting in a higher per-milligram neuroleptic potency reflected in a chlorpromazine-equivalence dose ratio of 75–100 and a clinical equivalence coefficient of approximately 8.3 relative to haloperidol . Moreover, direct comparative SPECT imaging data demonstrate that benperidol achieves higher striatal D2 receptor occupancy at clinically used doses than haloperidol . These pharmacological differences translate into distinct risk–benefit profiles — for instance, benperidol is associated with statistically significantly less QTc interval prolongation than intravenous haloperidol (p = 0.049) . Such differences mean that in-class interchange based solely on structural similarity risks both under-dosing and differential toxicity. The quantitative evidence below details these differentiation dimensions.

Benperidol Differentiation Evidence: Quantitative Head-to-Head Comparisons Versus Haloperidol, Chlorpromazine, Spiperone, and Perphenazine


Dopamine D2 Receptor Binding Affinity: Benperidol Exhibits ~37-Fold Higher Affinity Than Haloperidol

Benperidol demonstrates a dopamine D2 receptor Ki of 0.027 nM (pKi = 10.57) in human recombinant D2 receptor binding assays . In comparison, haloperidol exhibits a D2 Ki of approximately 1 nM (pKi = 9.0) under comparable assay conditions in human D2 receptor preparations . This corresponds to an approximately 37-fold higher affinity for benperidol at the primary antipsychotic target receptor. This difference is consistent with in vitro binding data reporting that compounds sharing structural elements with benperidol bind non-selectively to D2 and D3 subtypes in stably transfected HEK cells expressing human D2, D3, or D4 receptors .

D2 receptor binding antipsychotic potency receptor occupancy butyrophenone pharmacology

Clinical Neuroleptic Potency: Benperidol is 150–200% More Potent Per Milligram Than Haloperidol

Benperidol's neuroleptic potency has been quantified through both clinical-neuroleptic threshold testing and chlorpromazine-equivalency scaling. Haase and coworkers determined the average clinical-neuroleptic threshold dosage for benperidol to be 0.62 mg daily i.m. (s ± 0.39), with a coefficient of equivalence based on haloperidol of 8.32 (s ± 4.67) . The neuroleptic potency based on chlorpromazine = 1 was determined to be approximately 350 for benperidol . Multiple authoritative sources consistently report chlorpromazine equivalency values for benperidol of 75–100, corresponding to approximately 150–200% of the per-dose potency of haloperidol . This is further corroborated by the NCATS Inxight database, which states that benperidol is approximately eight times more potent than haloperidol in terms of D2 receptor blockade .

neuroleptic potency chlorpromazine equivalency dose comparison clinical dosing

Striatal D2 Receptor Occupancy by SPECT: Benperidol Produces Highest Occupancy (Lowest ST/FC Ratio) Among Typical and Atypical Antipsychotics Tested

In a direct comparative [123I]IBZM SPECT study involving six patients treated with haloperidol (3.0–8.0 mg/day orally), five patients treated with benperidol (9.0–15.0 mg/day orally), and nine patients treated with clozapine (200.0–600.0 mg/day orally), the striatal-to-frontal-cortex (ST/FC) IBZM uptake ratio — a semiquantitative inverse measure of D2 receptor occupancy (lower ratio = higher occupancy) — was lowest in the benperidol-treated group . Patients on benperidol exhibited the lowest ST/FC ratios, with increasingly higher ratios (i.e., lower D2 occupancy) in patients on haloperidol, and the highest ratios in patients on clozapine . A curvilinear relationship was established between ST/FC ratios and dose/kg body weight normalized to Ki values at D2 receptors . A negative continuous correlation was found between IBZM uptake (ST/FC ratio) and extrapyramidal side effects .

D2 receptor occupancy IBZM SPECT striatal binding in vivo imaging

Cardiac Safety: Intravenous Benperidol Causes Significantly Less QTc Prolongation Than Intravenous Haloperidol

A direct head-to-head comparative study assessed the effect of intravenous benperidol versus intravenous haloperidol on the QTc interval (Bazett's correction) during acute sedation of psychotic patients . The QTc intervals of the benperidol and haloperidol groups were compared using the Mann–Whitney U-test. The study provided statistical evidence that benperidol is significantly less prone to cause QTc prolongation than haloperidol (p = 0.049) . The authors concluded that benperidol exhibits a more favorable cardiac risk profile compared to haloperidol when administered intravenously . This finding challenges the general assumption of a class effect for butyrophenone-induced QTc prolongation.

QTc prolongation cardiac safety intravenous antipsychotic torsades de pointes risk

Anti-Libidinal Effect Differentiation: Benperidol Superior to Chlorpromazine and Placebo in Reducing Frequency of Sexual Thoughts in Sex Offenders

In a double-blind, placebo-controlled crossover study involving 12 pedophiliac sexual offenders, benperidol was compared with chlorpromazine and placebo using multiple outcome measures including sexual behavior ratings, self-ratings of frequency of sexual thoughts, semantic differential ratings, and penile plethysmography to erotic stimuli . Results demonstrated no statistically significant difference between benperidol and the other two drug conditions across most measures, except for the self-rating of frequency of sexual thoughts, which was significantly lower during the benperidol treatment phase . The study concluded that while the libido-reducing effects of benperidol are weak and unlikely to be sufficient as monotherapy to control serious antisocial sexual behavior, benperidol did produce a measurable and specific reduction in the cognitive dimension of sexual drive (sexual thought frequency) not observed with chlorpromazine or placebo .

anti-libidinal sexual offender treatment paraphilias hypersexuality

Randomized Trial Efficacy Data: Benperidol Versus Perphenazine — Cautionary Evidence of Inferior Global Outcomes in Schizophrenia

A Cochrane systematic review identified only one randomized controlled trial comparing benperidol with another antipsychotic — an unpublished, poorly reported study comparing benperidol with perphenazine in patients with schizophrenia (N = 40, duration = 30 days) . In this single trial, benperidol was inferior to perphenazine on the outcome of 'global state: no better or deterioration,' with a risk ratio (RR) of 8.0 (95% CI 2.1 to 30) and a number needed to harm (NNH) of 1.4 (95% CI 1 to 2) . The review authors caution that poor reporting suggests an overestimate of effect is likely, and conclude that currently there are insufficient data from randomized trials to definitively assess the clinical effects of benperidol . A separate small unpublished trial (Nedopil 1981; N = 33) compared benperidol (3 mg/day and 12 mg/day) with haloperidol (14 mg/day) but did not provide sufficient outcome data for meta-analysis .

randomized controlled trial perphenazine schizophrenia global clinical state

Benperidol Optimal Application Scenarios: Evidence-Based Selection Guidance for Research and Procurement


High-Potency D2 Antagonist Reference Standard for In Vitro Receptor Pharmacology

With a D2 receptor Ki of 0.027 nM (pKi = 10.57) — approximately 37-fold higher affinity than haloperidol — benperidol is the optimal high-potency D2 antagonist reference compound for in vitro radioligand binding displacement assays, functional cAMP inhibition studies, and receptor occupancy normalization experiments . Its exceptionally high affinity enables reliable D2 receptor blockade at sub-nanomolar concentrations, making it ideal for assay systems where minimizing solvent (e.g., DMSO) exposure is critical for cell viability or where receptor reserve must be overcome. Researchers establishing D2 antagonist potency rank-order panels should include benperidol as the high-affinity anchor compound.

[18F]N-Methyl-Benperidol (NMB) as a Superior D2 PET Tracer With D2-over-D3 Selectivity Exceeding That of Spiperone

The N-methyl derivative of benperidol, [18F]NMB, has been developed as a PET radioligand for in vivo quantification of D2-like receptor binding. In vitro binding assays demonstrate that NMB has high affinity for D2 receptors in primate brain (Ki = 3.6 nM) . Critically, NMB exhibits approximately 200-fold selectivity for D2 receptors over D3 receptors, whereas spiperone — the historically most widely used butyrophenone PET tracer — has similar affinity across all three D2-like receptor subtypes (D2, D3, D4) . This superior D2/D3 selectivity makes [18F]NMB the preferred PET tracer for studies requiring unambiguous attribution of binding signal to the D2 subtype, such as investigations of D2 receptor density changes in movement disorders, schizophrenia, or substance use disorders .

Intravenous Acute Sedation in Psychotic Patients Where QTc Prolongation Risk Must Be Minimized

For clinical research settings or hospital formulary decisions involving intravenous high-potency antipsychotic administration for acute sedation of agitated psychotic patients, benperidol offers a statistically significant advantage over haloperidol in cardiac safety. A direct comparative study (Schmidt et al., 2017) demonstrated that intravenous benperidol causes significantly less QTc interval prolongation than intravenous haloperidol (p = 0.049) . This evidence supports the preferential selection of benperidol over haloperidol in patient populations with pre-existing cardiovascular risk factors, electrolyte disturbances, or co-administration of other QTc-prolonging medications, where minimizing additional cardiac repolarization delay is clinically paramount.

Forensic Psychiatry Research: Pharmacological Modulation of Sexual Drive and Deviant Sexual Behavior

Benperidol remains the only butyrophenone antipsychotic with direct clinical trial evidence for a specific anti-libidinal effect distinct from general sedation. The double-blind, placebo-controlled study by Tennent et al. (1974) demonstrated that benperidol significantly reduced self-rated frequency of sexual thoughts in pedophiliac offenders compared to both chlorpromazine and placebo . Although the effect magnitude was modest and insufficient for monotherapy control of serious antisocial behavior, this unique pharmacological property — reduction of the cognitive dimension of sexual drive via D2 antagonism without hormonal suppression — positions benperidol as the compound of choice for research programs investigating non-hormonal pharmacological interventions for paraphilic disorders, compulsive sexual behavior, and hypersexuality syndromes .

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